molecular formula C32H28O7 B11016345 7,8-bis[(2-methoxybenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one

7,8-bis[(2-methoxybenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one

Cat. No.: B11016345
M. Wt: 524.6 g/mol
InChI Key: SPBOJAOGWXRYFL-UHFFFAOYSA-N
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Description

7,8-bis[(2-methoxybenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of methoxybenzyl and methoxyphenyl groups attached to the chromen-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-bis[(2-methoxybenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one typically involves multi-step organic reactions

    Preparation of Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Etherification: The methoxybenzyl and methoxyphenyl groups are introduced through etherification reactions. This step involves the reaction of the chromen-2-one core with methoxybenzyl chloride and methoxyphenyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one core, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the chromen-2-one core can produce chromanol derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7,8-bis[(2-methoxybenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential bioactivity. It may exhibit properties such as antioxidant, anti-inflammatory, or antimicrobial activities, making it a candidate for drug development and other biomedical applications.

Medicine

The compound’s potential medicinal properties are of significant interest. Researchers investigate its effects on various biological pathways and its potential as a therapeutic agent for diseases such as cancer, neurodegenerative disorders, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of 7,8-bis[(2-methoxybenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In medicinal applications, it may interact with enzymes or receptors involved in disease pathways, modulating their activity and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,8-bis[(2-methoxybenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one is unique due to the presence of both methoxybenzyl and methoxyphenyl groups, which confer distinct chemical properties and potential bioactivities. This structural uniqueness makes it a valuable compound for diverse scientific research applications.

Properties

Molecular Formula

C32H28O7

Molecular Weight

524.6 g/mol

IUPAC Name

4-(4-methoxyphenyl)-7,8-bis[(2-methoxyphenyl)methoxy]chromen-2-one

InChI

InChI=1S/C32H28O7/c1-34-24-14-12-21(13-15-24)26-18-30(33)39-31-25(26)16-17-29(37-19-22-8-4-6-10-27(22)35-2)32(31)38-20-23-9-5-7-11-28(23)36-3/h4-18H,19-20H2,1-3H3

InChI Key

SPBOJAOGWXRYFL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3OCC4=CC=CC=C4OC)OCC5=CC=CC=C5OC

Origin of Product

United States

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